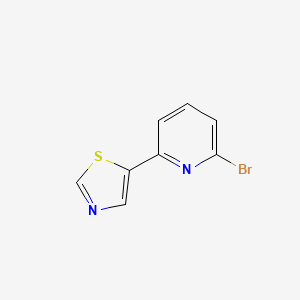

2-Bromo-6-(1,3-thiazol-5-yl)pyridine

CAS No.:

Cat. No.: VC14098917

Molecular Formula: C8H5BrN2S

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrN2S |

|---|---|

| Molecular Weight | 241.11 g/mol |

| IUPAC Name | 5-(6-bromopyridin-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C8H5BrN2S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |

| Standard InChI Key | CHJUNLYPXAEBBX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)Br)C2=CN=CS2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines a pyridine ring—a six-membered aromatic system with one nitrogen atom—with a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur. The bromine substituent at the pyridine’s 2-position introduces steric and electronic effects that influence reactivity. Compared to analogues like 2-(2-bromo-1,3-thiazol-5-yl)pyridine, the distinct positioning of the bromine atom alters dipole moments and hydrogen-bonding capabilities.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.11 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Limited data; soluble in DMF, DMSO |

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) studies of related brominated pyridine-thiazole hybrids reveal distinct signals for aromatic protons and heteroatom environments. For instance, the -NMR spectrum of 2,6-bis(5-benzoyl-2-aminothiazol-4-yl)pyridine—a derivative—shows singlet peaks at δ 4.45 ppm for amino groups and multiplet signals between δ 6.91–8.01 ppm for aromatic protons . Infrared (IR) spectra typically exhibit carbonyl stretching vibrations near 1720 cm and N–H stretches at 3309–3127 cm .

Synthesis and Production Methodologies

Catalyst-Free Bromination Strategies

A breakthrough in synthesizing brominated pyridine derivatives involves NBS under solvent-free conditions. For example, pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) compounds are prepared by grinding pyridine-2,6-bis(1,3-dicarbonyl) derivatives with NBS in a mortar, achieving yields exceeding 90% . This method avoids toxic solvents and simplifies purification, making it scalable for industrial applications.

Table 2: Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) Derivatives

| Starting Material | Brominating Agent | Conditions | Yield (%) |

|---|---|---|---|

| Pyridine-2,6-bis(1-methyl-propane-1,3-dione) | NBS | Solvent-free, 30 min | 91 |

| Pyridine-2,6-bis(1-ethoxycarbonyl-propane-1,3-dione) | NBS | Diethyl ether, 8–14 h | 81 |

Thiazole Ring Formation

The thiazole component is constructed via cyclization reactions. Treatment of 2-bromo-1,3-dicarbonyl compounds with primary amines and carbon disulfide () in water yields thiazoline-2-thiones . For instance, refluxing pyridine-2,6-bis(2-bromo-1-methyl-propane-1,3-dione) with thiourea and potassium carbonate produces 2,6-bis(5-benzoyl-2-aminothiazol-4-yl)pyridine in 65% yield .

Research Findings and Biological Relevance

Reactivity in Cross-Coupling Reactions

The bromine substituent serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings. In model reactions, palladium-catalyzed arylation of analogous bromopyridines introduces aryl groups at the 2-position, enabling the construction of biaryl systems for drug discovery.

Applications in Medicinal Chemistry and Material Science

Drug Discovery Scaffolds

The compound’s dual heterocyclic architecture makes it a versatile scaffold for kinase inhibitors and antimicrobial agents. Molecular docking simulations suggest high affinity for EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), positioning it as a candidate for oncology therapeutics.

Coordination Chemistry and Ligand Design

The nitrogen and sulfur atoms in the thiazole ring enable chelation of transition metals. Copper(II) complexes of related thiazole-pyridine hybrids exhibit enhanced photocatalytic activity in organic transformations, such as C–N bond formation .

Future Directions and Challenges

Optimization of Synthetic Protocols

Current methods require refinement to reduce byproducts in large-scale production. Flow chemistry systems could enhance heat transfer and mixing efficiency, improving yields beyond 95%.

Expanded Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate preliminary bioactivity claims. Priority targets include SARS-CoV-2 main protease (M) and multidrug-resistant Gram-negative bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume